![molecular formula C16H23N3O4S B2413626 4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine CAS No. 2108285-13-6](/img/structure/B2413626.png)
4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)morpholine" is a highly specialized chemical used in various scientific research and industrial applications. Its unique structure features a bicyclic azabicyclo[3.2.1]octane system, which is modified with a sulfonyl group and a morpholine ring. The presence of a pyridin-2-yloxy moiety further enhances its chemical versatility and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, including the formation of the azabicyclo[3.2.1]octane core, the introduction of the sulfonyl group, and the attachment of the morpholine and pyridin-2-yloxy moieties. The key steps typically include:
Formation of the azabicyclo[3.2.1]octane core through a Diels-Alder reaction.
Introduction of the sulfonyl group via sulfonylation.
Attachment of the morpholine ring through nucleophilic substitution.
Addition of the pyridin-2-yloxy group via ether formation.
Industrial Production Methods: In industrial settings, the synthesis is often optimized for yield and efficiency. This may involve:
High-throughput screening of reaction conditions.
Use of catalytic systems to enhance reaction rates.
Implementation of continuous flow reactors to scale up the production.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: The presence of the morpholine and pyridin-2-yloxy groups makes it susceptible to oxidation reactions, leading to the formation of N-oxides or sulfoxides.
Reduction: The sulfonyl group can be reduced under specific conditions to yield corresponding sulfides.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve polar aprotic solvents and bases such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Generation of sulfides.
Substitution: Introduction of various functional groups into the morpholine ring.
Scientific Research Applications
The compound has diverse applications across multiple scientific fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalysis.
Biology: Serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for targeting specific receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Binding to specific receptors, leading to modulation of signal transduction pathways.
Inhibition of enzyme activities, thereby affecting metabolic processes.
Interaction with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
1-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane derivatives.
Sulfonylated piperazines.
Morpholine-based sulfonyl compounds.
Properties
IUPAC Name |
4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-24(21,18-7-9-22-10-8-18)19-13-4-5-14(19)12-15(11-13)23-16-3-1-2-6-17-16/h1-3,6,13-15H,4-5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPASYZBMBWLSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)N3CCOCC3)OC4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
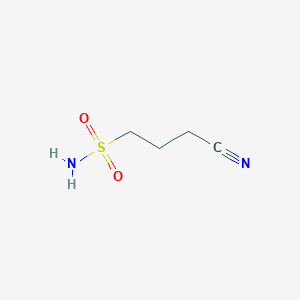
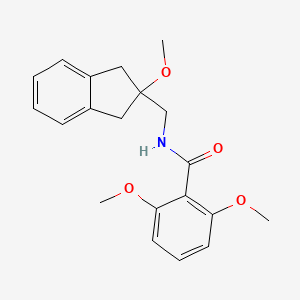
![7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)
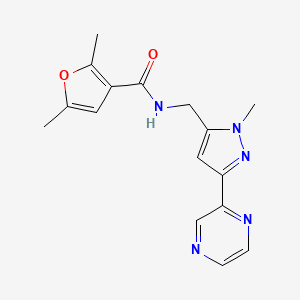
![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)
![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)

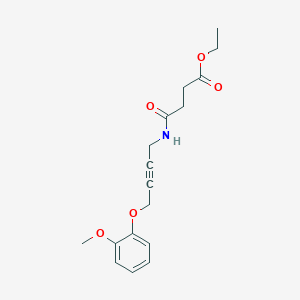
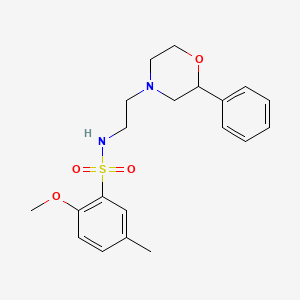
![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)
![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)
